molecular formula C10H8Cl2N2O B2696894 (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanenitrile CAS No. 338959-93-6

(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanenitrile

Cat. No. B2696894
CAS RN: 338959-93-6
M. Wt: 243.09
InChI Key: SIPLJZFYZXUOMT-LHHJGKSTSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the condensation reaction of 2,4-dichloroaniline with salicylaldehyde in a 1:1 ratio . The reaction takes place in the presence of glacial acetic acid as a catalyst. The resulting Schiff base, 2-{(E)-[(2,4-dichlorophenyl)methoxy]imino}phenol (LB) , serves as the precursor for subsequent complexation reactions .


Molecular Structure Analysis

The molecular structure of (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanenitrile consists of a nitrile group (–CN) attached to a propanenitrile backbone. The 2,4-dichlorophenyl moiety is connected via an imino linkage to the methoxy group .


Chemical Reactions Analysis

These three-coordinate metal complexes exhibit a Schiff base-to-metal ion ratio of 2:1 . The physico-chemical and spectroscopic characterization of these complexes provides insights into their properties .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 130°C to 133°C (at 2 mmHg pressure) .

Scientific Research Applications

Synthesis and Characterization

Research has demonstrated the synthesis and characterization of various compounds related to "(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanenitrile." For instance, studies have detailed the synthesis of 4H-benzo[h]chromene derivatives, highlighting the process of interaction with α-cyano-p-chlorocinnamonitrile and ethyl α-cyano-p-chlorocinnamate to produce novel compounds. These compounds were characterized using IR, UV, 1H NMR, 13C NMR, 13C NMR-DEPT, and MS data, alongside density functional theory (DFT) studies to optimize geometries and compute absorption spectra (Al‐Sehemi, Irfan, & El-Agrody, 2012).

Degradation Studies

The degradation of 3,3'-iminobis-propanenitrile in aqueous solutions using the Fe(0)/GAC micro-electrolysis system has been investigated. This study focused on the effects of influent pH value, Fe(0)/GAC ratio, and granular activated carbon (GAC) adsorption on the removal efficiency of pollutants. The research provides insights into the degradation mechanisms and potential pathways for environmental remediation (Lai et al., 2013).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations have been applied to explore the molecular structure and spectroscopic data of related compounds. These studies utilize DFT with various basis set calculations to fully optimize the geometry of molecules, record vibrational spectra, and predict molecular docking results, thereby contributing to the understanding of biological effects and intramolecular charge transfers (Viji et al., 2020).

Phase Transition and Computational Investigations

The phase transitions and computational investigations of laterally di-substituted derivatives have been explored. Such research has aimed at understanding the mesomorphic properties, molecular packing, and the effect of orientations and positions of lateral groups on the geometrical and thermal parameters of compounds (Alamro et al., 2021).

Electrolyte Applications for Lithium-ion Batteries

In the field of energy storage, novel mixtures involving components like fluoroethylene carbonate and 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether have been introduced as safe electrolytes for lithium-ion batteries. This research underscores the potential of these mixtures in enhancing safety, wettability, and electrochemical performances, marking significant advancements in battery technology (Liu et al., 2016).

properties

IUPAC Name

(3E)-3-[(2,4-dichlorophenyl)methoxyimino]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O/c11-9-3-2-8(10(12)6-9)7-15-14-5-1-4-13/h2-3,5-6H,1,7H2/b14-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPLJZFYZXUOMT-LHHJGKSTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CON=CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)CO/N=C/CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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